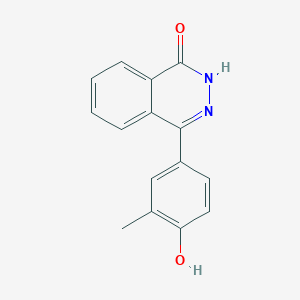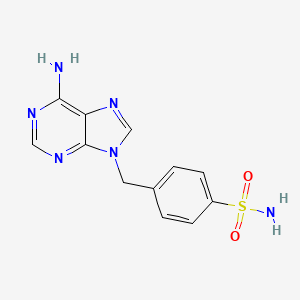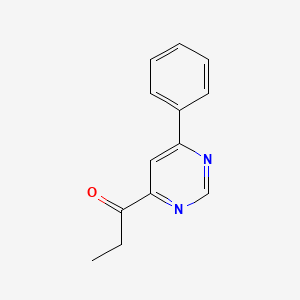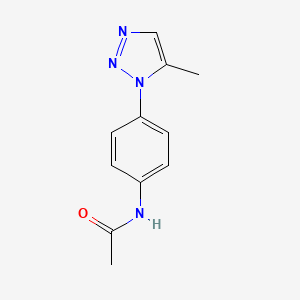![molecular formula C18H18Cl4N2 B12907804 (3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820983-99-1](/img/structure/B12907804.png)
(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15Cl3N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two 2,4-dichlorobenzyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of (S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine.
Reduction: Primary or secondary amines.
Substitution: Compounds with different substituents replacing the 2,4-dichlorobenzyl groups.
Aplicaciones Científicas De Investigación
(S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: A closely related compound with similar chemical properties.
N,N-Bis(2,4-dichlorobenzyl)amine: Lacks the pyrrolidine ring but shares the dichlorobenzyl groups.
Uniqueness
(S)-N,N-Bis(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to the presence of both the pyrrolidine ring and the dichlorobenzyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Propiedades
Número CAS |
820983-99-1 |
|---|---|
Fórmula molecular |
C18H18Cl4N2 |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H18Cl4N2/c19-14-3-1-12(17(21)7-14)10-24(16-5-6-23-9-16)11-13-2-4-15(20)8-18(13)22/h1-4,7-8,16,23H,5-6,9-11H2/t16-/m0/s1 |
Clave InChI |
UAJKTWOZJCXZQL-INIZCTEOSA-N |
SMILES isomérico |
C1CNC[C@H]1N(CC2=C(C=C(C=C2)Cl)Cl)CC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CNCC1N(CC2=C(C=C(C=C2)Cl)Cl)CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
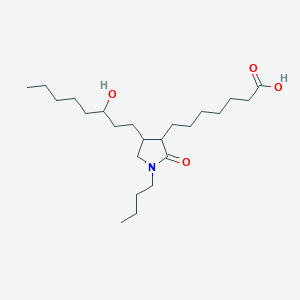
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
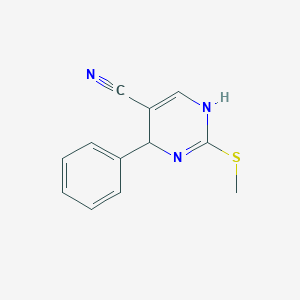
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
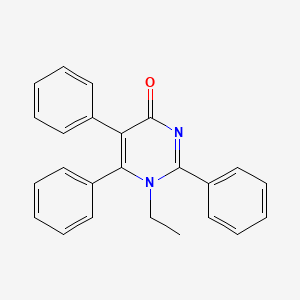
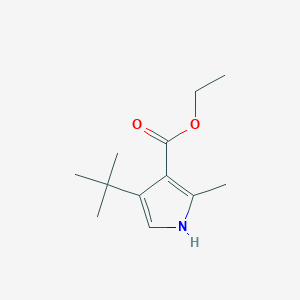
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
